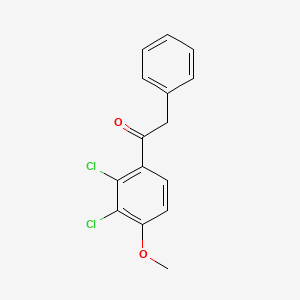![molecular formula C16H19ClN2O B8564530 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8564530.png)
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 5-chloro-2-quinoline with piperidine under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetaldehyde or 2-[1-(5-Chloro-2-quinolyl)-4-piperidyl]acetic acid.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline ring system.
Chloroquine: Another antimalarial drug with a similar structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a piperidine ring and an ethanol group makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C16H19ClN2O |
|---|---|
Poids moléculaire |
290.79 g/mol |
Nom IUPAC |
2-[1-(5-chloroquinolin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C16H19ClN2O/c17-14-2-1-3-15-13(14)4-5-16(18-15)19-9-6-12(7-10-19)8-11-20/h1-5,12,20H,6-11H2 |
Clé InChI |
IYTGRZLVQBOFEE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCO)C2=NC3=C(C=C2)C(=CC=C3)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Tridec-2-yn-1-yl)oxy]oxane](/img/structure/B8564452.png)

![N-{[3-(Benzyloxy)pyridin-2-yl]methyl}acetamide](/img/structure/B8564464.png)

![N-{3-[6-(4-Cyclopropylpiperazin-1-yl)pyridazin-3-yl]phenyl}acetamide](/img/structure/B8564482.png)








![2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8564547.png)
